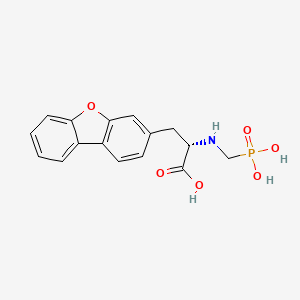

3-Dibenzofuran-3-yl-2-(Phosphonomethylamino)propionsäure

Übersicht

Beschreibung

CGS 35066 ist ein potenter und selektiver Inhibitor der Endothelin-Converting-Enzym-1 (ECE-1). Es handelt sich um eine Aminophosphonat-Verbindung, die in vitro eine signifikante Wirksamkeit bei der Hemmung der Aktivität des humanen ECE-1 und der neutralen Endopeptidase 24.11 (NEP) der Rattenniere gezeigt hat . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen, insbesondere bei Herz-Kreislauf-Erkrankungen, untersucht.

Wissenschaftliche Forschungsanwendungen

CGS 35066 has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of endothelin-converting enzyme-1, which plays a crucial role in the regulation of blood pressure and vascular tone. By inhibiting this enzyme, CGS 35066 can block the hypertensive effects induced by big endothelin-1 in vitro and reduce the magnitude of cerebral vasospasm following subarachnoid hemorrhage .

In addition to its cardiovascular applications, CGS 35066 has been investigated for its potential use in treating other conditions involving endothelin dysregulation. Its selectivity and potency make it a valuable tool in scientific research for understanding the role of endothelin-converting enzyme-1 in various physiological and pathological processes .

Wirkmechanismus

Target of Action

The primary target of 3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid is the endothelin converting enzyme-1 . This enzyme plays a crucial role in the conversion of big endothelin to endothelin, a potent vasoconstrictor. By inhibiting this enzyme, the compound can potentially regulate blood pressure and other cardiovascular functions.

Mode of Action

As an inhibitor of the endothelin converting enzyme-1, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of big endothelin to endothelin . This results in a decrease in the levels of endothelin, thereby reducing vasoconstriction and potentially lowering blood pressure.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CGS 35066 umfasst mehrere Schritte. Eine der primären Methoden beinhaltet die Heck-Kupplung zwischen 3-Ioddibenzofuran und Methyl-2-Acetamidoacrylat in Gegenwart von Palladiumdiacetat, was zu einem alpha,beta-ungesättigten alpha-Amidoester führt. Dieser Ester wird dann über Palladium auf Kohlenstoff hydriert, um einen racemischen gesättigten Ester zu erzeugen. Die enantiospezifische Hydrolyse dieses Esters mit Alcalase führt zur Bildung der benötigten S-Carbonsäure .

Eine andere Methode beinhaltet die ortho-Palladation von Diarylether zur Bildung von Dibenzofuran, gefolgt von kinetischer Auflösung mit Alcalase, um die S-Carbonsäure zu erhalten. Die resultierende Aminosäure wird mehreren Schritten unterzogen, darunter Veresterung, Kondensation mit Formaldehyd und Reaktion mit Diphenylphosphit, um die endgültige Aminophosphonat-Verbindung zu erhalten .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für CGS 35066 sind nicht umfassend dokumentiert. Die oben genannten Synthesewege können für die industrielle Produktion mit entsprechender Optimierung der Reaktionsbedingungen und Reinigungsprozesse hochskaliert werden.

Chemische Reaktionsanalyse

Reaktionstypen: CGS 35066 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Phosphonat- und Aminogruppen. Es kann auch an Kondensationsreaktionen teilnehmen, insbesondere während seiner Synthese.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von CGS 35066 verwendet werden, sind Palladiumdiacetat, Methyl-2-Acetamidoacrylat, Formaldehyd, Diphenylphosphit und Alcalase. Reaktionsbedingungen beinhalten typischerweise die Hydrierung über Palladium auf Kohlenstoff, die Veresterung mit Salzsäure in Methanol und Kondensationsreaktionen unter kontrollierten Temperaturen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Synthese von CGS 35066 gebildet wird, ist die Aminophosphonat-Verbindung selbst. Während seiner Synthese werden auch Zwischenprodukte wie alpha,beta-ungesättigter alpha-Amidoester und S-Carbonsäure gebildet .

Wissenschaftliche Forschungsanwendungen

CGS 35066 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Es ist ein potenter Inhibitor des Endothelin-Converting-Enzyms 1, das eine entscheidende Rolle bei der Regulation des Blutdrucks und des Gefäßtonus spielt. Durch die Hemmung dieses Enzyms kann CGS 35066 die hypertensiven Effekte, die durch großes Endothelin-1 in vitro induziert werden, blockieren und das Ausmaß des zerebralen Vasospasmus nach subarachnoidalem Blutungen verringern .

Neben seinen kardiovaskulären Anwendungen wurde CGS 35066 auf seinen potenziellen Einsatz bei der Behandlung anderer Erkrankungen untersucht, die mit einer Endothelin-Dysregulation verbunden sind. Seine Selektivität und Potenz machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, um die Rolle des Endothelin-Converting-Enzyms 1 in verschiedenen physiologischen und pathologischen Prozessen zu verstehen .

Wirkmechanismus

CGS 35066 entfaltet seine Wirkung durch selektive Hemmung des Endothelin-Converting-Enzyms 1. Dieses Enzym ist für die Umwandlung von großem Endothelin-1 zu Endothelin-1, einem starken Vasokonstriktor, verantwortlich. Durch die Hemmung dieser Umwandlung reduziert CGS 35066 die Spiegel von Endothelin-1, wodurch seine vasokonstriktiven Wirkungen gemildert werden .

Die molekularen Ziele von CGS 35066 umfassen das humane Endothelin-Converting-Enzym 1 und die neutrale Endopeptidase 24.11 der Rattenniere. Die Hemmung dieser Enzyme führt zu einer Abnahme der Endothelin-1-Spiegel und einer darauf folgenden Reduktion des Blutdrucks und des Gefäßtonus .

Analyse Chemischer Reaktionen

Types of Reactions: CGS 35066 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphonate and amino groups. It can also participate in condensation reactions, particularly during its synthesis.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of CGS 35066 include palladium diacetate, methyl 2-acetamidoacrylate, formaldehyde, diphenyl phosphite, and alcalase. Reaction conditions typically involve hydrogenation over palladium on carbon, esterification with hydrochloric acid in methanol, and condensation reactions under controlled temperatures .

Major Products Formed: The major product formed from the synthesis of CGS 35066 is the aminophosphonate compound itself. During its synthesis, intermediate products such as alpha,beta-unsaturated alpha-amido ester and S-carboxylic acid are also formed .

Vergleich Mit ähnlichen Verbindungen

CGS 35066 ist einzigartig in seiner hohen Selektivität und Potenz als Endothelin-Converting-Enzym-1-Inhibitor. Ähnliche Verbindungen umfassen CGS 35339, das ebenfalls das Endothelin-Converting-Enzym 1 hemmt, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen .

Andere ähnliche Verbindungen umfassen verschiedene Aminophosphonat-Inhibitoren, die das Endothelin-Converting-Enzym 1 und die neutrale Endopeptidase 24.11 angreifen. CGS 35066 zeichnet sich durch seine mehr als 100-fache Selektivität gegenüber der neutralen Endopeptidase 24.11 und seine Fähigkeit aus, die hypertensiven Effekte, die durch großes Endothelin-1 in vitro induziert werden, zu blockieren .

Liste ähnlicher Verbindungen

- CGS 35339

- Verschiedene Aminophosphonat-Inhibitoren, die auf Endothelin-Converting-Enzym 1 und neutrale Endopeptidase 24.11 abzielen

Eigenschaften

IUPAC Name |

(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVAUSVWLATAE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261619-50-5 | |

| Record name | CGS 35066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

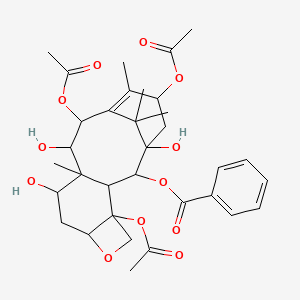

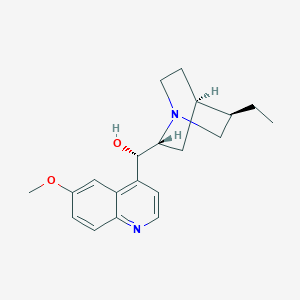

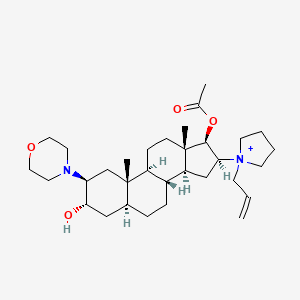

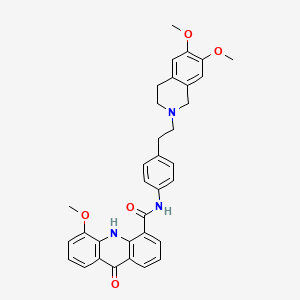

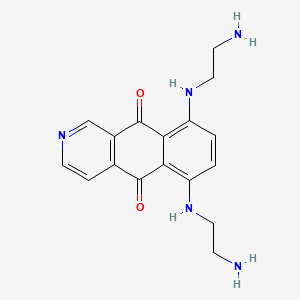

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.